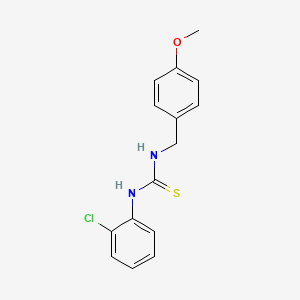
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its effects through its metal ion chelation and antioxidant properties. By binding to metal ions and scavenging free radicals, N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may help to protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to have a range of biochemical and physiological effects. Some of these effects include:
- Metal ion chelation: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. By binding to these metals, it may help to prevent their harmful effects on biological systems.
- Antioxidant activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit antioxidant activity. This may help to protect cells and tissues from oxidative damage.
- Anti-inflammatory activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit anti-inflammatory activity. This may help to reduce inflammation in various biological systems.
实验室实验的优点和局限性
The use of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments has several advantages and limitations. Some of the advantages include:
- High affinity for metal ions: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. This makes it a valuable tool for studying the effects of these metals on biological systems.
- Antioxidant activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide exhibits antioxidant activity, making it useful for studying the effects of oxidative stress on biological systems.
- Anti-inflammatory activity: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide exhibits anti-inflammatory activity, making it useful for studying the effects of inflammation on biological systems.
Some of the limitations of using N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments include:
- Limited solubility: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has limited solubility in water, which may make it difficult to use in certain experimental setups.
- Limited stability: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may be unstable under certain experimental conditions, which may limit its usefulness in some experiments.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. Some of these directions include:
- Further investigation of its metal ion chelation properties: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has a high affinity for metal ions such as copper, iron, and zinc. Further research is needed to fully understand the mechanisms underlying this property and its potential applications.
- Investigation of its effects on specific biological systems: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. Further research is needed to investigate its effects on specific biological systems, such as the cardiovascular or nervous systems.
- Development of new derivatives: N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide may serve as a valuable starting point for the development of new derivatives with improved properties or specific applications.
Conclusion:
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its metal ion chelation and antioxidant properties make it a valuable tool for investigating various biological processes. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising. Further investigation of its properties and potential applications may lead to new insights into biological systems and the development of new therapeutic agents.
合成方法
The synthesis of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with 2-mercaptobenzothiazole in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with furfural to yield the final compound. This synthesis method has been well-established and has been used by many researchers to produce N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide for use in their experiments.
科学研究应用
N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been used in a variety of scientific research applications. One of its primary uses is as a metal ion chelator. This compound has been found to have a high affinity for metal ions such as copper, iron, and zinc, making it useful for studying the effects of these metals on biological systems.
In addition to its metal ion chelation properties, N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has also been found to exhibit antioxidant activity. This makes it a valuable tool for studying the effects of oxidative stress on biological systems.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-11(10-5-1-2-6-13-10)15-16-12(19)14-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,17)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKVNRSOMWQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)

![2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)

![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)
![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)